molecular formula C18H18N6O5 B2519620 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 1396864-64-4

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No. B2519620
CAS RN: 1396864-64-4
M. Wt: 398.379
InChI Key: RMRCKMQBCJSCAE-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H18N6O5 and its molecular weight is 398.379. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

Research has explored the antifungal potential of this compound. Specifically, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, structurally related to our compound, were synthesized. These derivatives exhibited promising antifungal activity against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis. Notably, some compounds demonstrated greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Other Potential Applications

While antifungal activity is a prominent focus, it’s worth exploring other potential applications. Given the compound’s structural features (including the tetrazole ring), researchers may investigate its effects on other biological targets, such as enzymes, receptors, or transporters. Additionally, its sulfonamide moiety suggests possible interactions with carbonic anhydrase isozymes, which have diverse physiological roles .

Future Research Directions

Further studies could explore the compound’s pharmacokinetics, toxicity, and potential synergistic effects when combined with existing antifungal drugs. Additionally, investigating its impact on biofilms and drug-resistant strains would be valuable.

properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5/c1-28-14-5-3-4-13(16(14)29-2)17(26)20-11-6-8-12(9-7-11)24-18(27)23(21-22-24)10-15(19)25/h3-9H,10H2,1-2H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRCKMQBCJSCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dimethoxybenzamide

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